molecular formula C10H13N3O3S B2834259 N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 2094485-83-1

N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2834259
CAS No.: 2094485-83-1
M. Wt: 255.29
InChI Key: LXYWBQVNWMHMQB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound featuring a thiazolidine ring, a cyanomethyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiazolidinone, propargylamine, and cyanomethyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the cyanomethyl and propynyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its unique structure may interact with biological targets, offering opportunities for the design of enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

In the materials science field, this compound can be used in the development of novel polymers and advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidine ring and other functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)acetamide: Lacks the propynyl group, offering different reactivity and applications.

    N-(prop-2-yn-1-yl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)acetamide:

Uniqueness

N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both cyanomethyl and propynyl groups allows for a broader range of chemical transformations and applications compared to similar compounds.

This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-(cyanomethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-2-5-12(7-4-11)10(14)9-13-6-3-8-17(13,15)16/h1H,3,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYWBQVNWMHMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)CN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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